2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one is a synthetic organic compound notable for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorophenoxy group, a pyrazolyl-piperidine moiety, and a propanone backbone. Its molecular formula is with a molecular weight of approximately 354.4 g/mol, making it an interesting candidate for research in medicinal chemistry and pharmacology.
The compound is classified as an organic compound and can be sourced from various chemical suppliers. It is typically synthesized through multi-step chemical reactions involving readily available precursors. The classification of this compound falls under small molecules with potential therapeutic properties, particularly in the realm of drug development and biological research.
The synthesis of 2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one generally involves several key steps:
The molecular structure of 2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one features several functional groups that contribute to its chemical behavior:
InChI=1S/C19H19FN4O2/c1-13(26-18-6-4-3-5-15(18)20)19(25)22-12-14-7-8-16(21-11-14)17-9-10-23-24(17)2/h3-11,13H,12H2,1-2H3,(H,22,25)This structure indicates the presence of a fluorine atom, multiple aromatic systems, and nitrogen-containing heterocycles, which are crucial for its biological activity.
The compound can undergo various chemical reactions, including:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions—temperature, solvent choice, and pH—are critical for achieving desired transformations.
The mechanism of action for 2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one involves its interaction with specific biological targets such as enzymes or receptors. Binding to these targets modulates their activity, leading to various downstream biological effects. Understanding this mechanism is essential for exploring its potential therapeutic applications.
The physical properties of 2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one include:
In terms of chemical properties, it exhibits stability under standard laboratory conditions but may require careful handling due to its reactivity in certain environments. Specific data on melting point or boiling point were not provided but are essential for practical applications in synthesis and formulation.
Due to its unique structural characteristics, 2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one has potential applications in:
The ongoing research into this compound may reveal further applications across various scientific disciplines.
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8